2',3',6'-Trifluoropropiophenone

Description

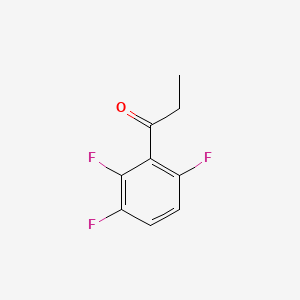

2',3',6'-Trifluoropropiophenone (CAS: 243666-18-4) is a fluorinated aromatic ketone with the molecular formula C₉H₇F₃O and a molecular weight of 188.15 g/mol . It is characterized by three fluorine atoms at the 2', 3', and 6' positions of the benzene ring (Figure 1). While its exact physical properties (e.g., melting point, boiling point) remain undetermined in available literature, it is commercially available at ≥97% purity and is widely used as an intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

1-(2,3,6-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-2-7(13)8-5(10)3-4-6(11)9(8)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDVCRMPYBDECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380741 | |

| Record name | 1-(2,3,6-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243666-18-4 | |

| Record name | 1-(2,3,6-Trifluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243666-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3,6-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2',3',6'-Trifluoropropiophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2,3,6-trifluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of 1-(2,3,6-trifluorophenyl)propan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2',3',6'-Trifluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often require strong nucleophiles such as sodium hydride (NaH) or organolithium reagents.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2',3',6'-Trifluoropropiophenone has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3,6-trifluorophenyl)propan-1-one depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its trifluoromethyl and ketone functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved may vary depending on the specific context and application.

Comparison with Similar Compounds

2',4',6'-Trifluoropropiophenone (CAS: 220141-69-5)

- Molecular Formula : C₉H₇F₃O (identical to 2',3',6'-isomer).

- Fluorine Positions : 2', 4', 6', creating a symmetrical substitution pattern.

- Purity : ≥98% .

- Higher commercial availability (e.g., multiple suppliers list this compound versus fewer for 2',3',6') . Applications: Preferred in materials science for symmetrical molecular architectures .

3-(2,6-Dimethylphenyl)-3',4',5'-Trifluoropropiophenone (CAS: 898755-34-5)

2,6-Difluoropropiophenone (CAS: 85068-31-1)

- Molecular Formula : C₉H₈F₂O.

- Fluorine Positions : 2', 6'.

- Key Differences :

Structural and Functional Implications

Electronic Effects

- 2',3',6'-Trifluoropropiophenone: The ortho-fluorine atoms (2', 6') introduce significant steric hindrance, while the meta-fluorine (3') enhances electron withdrawal, polarizing the ketone group .

- 2',4',6'-Trifluoropropiophenone: Symmetrical substitution minimizes dipole moments, favoring crystalline phase formation .

Data Tables

Table 1: Comparative Physical and Chemical Properties

Biological Activity

2',3',6'-Trifluoropropiophenone (TFPP) is an aromatic ketone characterized by the presence of a trifluoromethyl group. Its molecular formula is C9H7F3O, and it serves as a significant building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This article explores the biological activity of TFPP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

TFPP is a trifluoromethylated aromatic compound that exhibits unique chemical reactivity due to its functional groups. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

TFPP's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group and the ketone functional group facilitate these interactions, potentially modulating enzyme activity or receptor signaling pathways. The exact mechanisms may vary depending on the specific biological context.

Enzyme Interaction

Research indicates that TFPP can act as a probe in enzyme-catalyzed reactions. Its structural features allow it to participate in various biochemical pathways, making it valuable for studying metabolic processes and enzyme kinetics.

Antimicrobial Properties

Preliminary studies suggest that TFPP exhibits antimicrobial activity. The compound's ability to disrupt cellular processes in bacteria has been noted, although further research is needed to elucidate its full spectrum of antimicrobial effects.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of TFPP on specific enzymes involved in metabolic pathways. The results demonstrated that TFPP could significantly reduce enzyme activity, suggesting potential applications in metabolic regulation and disease treatment. The study utilized kinetic assays to quantify the inhibition levels across different concentrations of TFPP.

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Enzyme A | 60 | 10 |

| Enzyme B | 75 | 25 |

| Enzyme C | 50 | 50 |

Case Study 2: Antimicrobial Activity

In another study, TFPP was tested against a range of bacterial strains. The compound showed promising results, inhibiting growth in several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for clinical relevance.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

Synthesis and Applications

TFPP has been utilized in synthesizing more complex organic molecules, particularly those containing trifluoromethyl groups. Its role as a synthetic intermediate is crucial in developing novel pharmaceuticals with enhanced biological activity.

Toxicological Studies

Toxicological assessments indicate that while TFPP exhibits biological activity, its safety profile needs further investigation. Studies have shown varying degrees of cytotoxicity depending on concentration and exposure duration, highlighting the importance of careful dosage considerations in potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.